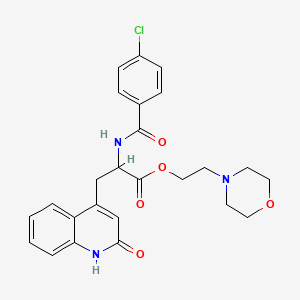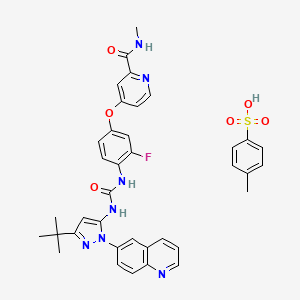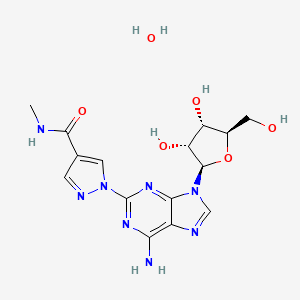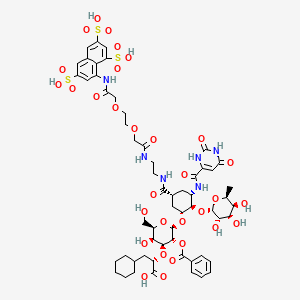
Rivipansel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rivipansel is a glycomimetic drug candidate that acts as a pan-selectin antagonist and reverses acute vascular occlusions in sickle cell mice.
Aplicaciones Científicas De Investigación
1. Rivipansel as a Pan-Selectin Inhibitor for Sickle Cell Disease Rivipansel is being explored as a pan-selectin inhibitor, particularly for the treatment of vaso-occlusive crises in patients with sickle cell disease. It has shown promise in phase 3 development for this application. The selectin inhibition mechanism can potentially prevent cell activation and adhesion, helping manage sickle cell complications (Tammara et al., 2018).
2. Pharmacokinetics of Rivipansel Studies have focused on understanding the pharmacokinetics of rivipansel, such as its absorption, distribution, metabolism, and excretion in the body. For instance, its pharmacokinetics in healthy subjects and those with sickle cell disease has been analyzed to optimize dosing and administration strategies (Nayak et al., 2021).
3. Impact on QTc Interval Research has also been conducted to evaluate the effect of rivipansel on the QT/QTc interval in healthy subjects. Such studies are crucial for assessing the cardiac safety of the drug (Tammara et al., 2017).
4. Rivipansel in Pediatric Patients The efficacy and safety of rivipansel have also been evaluated in pediatric patients, especially in the context of sickle cell disease. This includes determining appropriate dosing for different age groups (Tammara et al., 2018).
5. Impact on Clinical Outcomes in Sickle Cell Disease Clinical trials have been conducted to assess the impact of rivipansel on clinical outcomes such as time to readiness for discharge, time to discontinuation of IV opioids, and time to discharge in patients with sickle cell disease (Dampier et al., 2020).
6. Rivipansel's Mechanism of Action Further research has delved into the molecular mechanism of action of rivipansel. It acts as a glycomimetic molecule and pan-selectin antagonist, which may help in reducing inflammation and vascular occlusive pain in sickle cell anemia by inhibiting cell adhesion (2020).
Propiedades
Número CAS |
927881-99-0 |
|---|---|
Nombre del producto |
Rivipansel |
Fórmula molecular |
C58H74N6O31S3 |
Peso molecular |
1447.42 |
Nombre IUPAC |
(S)-2-(((2R,3R,4S,5S,6R)-3-(benzoyloxy)-2-(((1R,2R,3S,5R)-3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)-5-((2-(2-(2-(2-oxo-2-((3,6,8-trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetamido)ethyl)carbamoyl)-2-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)cyclohexyl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C58H74N6O31S3/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78)/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+/m0/s1 |
Clave InChI |
VXBNTHRZPJLRSS-PTCSXESPSA-N |
SMILES |
O=C(O)[C@@H](O[C@@H]1[C@@H](OC(C2=CC=CC=C2)=O)[C@H](O[C@H]3[C@H](O[C@H]4[C@@H](O)[C@H](O)[C@H](O)[C@H](C)O4)[C@@H](NC(C(NC5=O)=CC(N5)=O)=O)C[C@@H](C(NCCNC(COCCOCC(NC6=C7C(S(=O)(O)=O)=CC(S(=O)(O)=O)=CC7=CC(S(=O)(O)=O)=C6)=O)=O)=O)C3)O[C@H](CO)[C@@H]1O)CC8CCCCC8 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Rivipansel; GMI-1070; GMI 1070; GMI1070; PF-06460031; PF 06460031; PF06460031; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




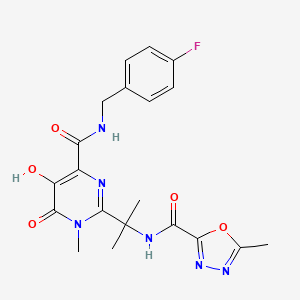
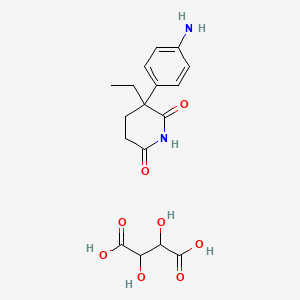

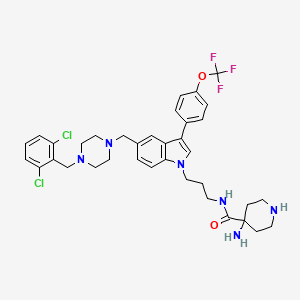
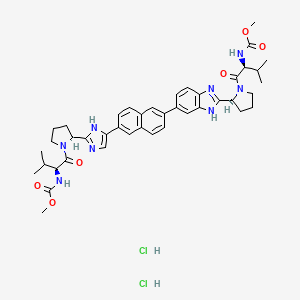

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)
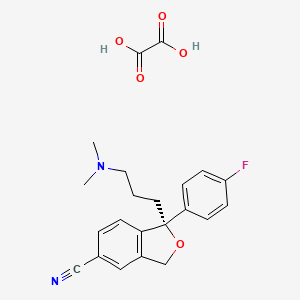
![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)
